Compound Description: This compound (sensor L1) was investigated for its anion detection capabilities. [] It demonstrated high selectivity for fluoride ions over other anions, exhibiting a color change from pale yellow to orange in the presence of fluoride. []
Compound Description: CMTP was synthesized and characterized using various techniques including NMR, IR, mass spectrometry, and single-crystal X-ray diffraction. [] The compound exhibited antioxidant activity as demonstrated by in vitro studies and molecular docking simulations. []
Relevance: CMTP, like N-(4-Ethylphenyl)-4-(3-methylphenoxy)butanamide, incorporates a substituted phenoxymethyl group. [] While the core structures differ significantly, the presence of this specific group suggests potential similarities in their physicochemical properties and potential biological activities.
Compound Description: NAPMA effectively inhibits the differentiation of osteoclasts, cells responsible for bone resorption. [] It achieves this by downregulating osteoclast-specific markers such as c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9. [] This activity makes it a potential drug candidate for osteoporosis and other bone-related diseases. []
Relevance: NAPMA shares a striking structural resemblance to N-(4-Ethylphenyl)-4-(3-methylphenoxy)butanamide. Both molecules feature a 3-methylphenoxyacetamide moiety. [] The key difference lies in the substitution on the nitrogen atom of the amide group, where NAPMA has a more complex 2-(4-acetyl-1-piperazinyl)phenyl group. This close structural similarity suggests potential overlap in their biological activities and pharmacological profiles.
Compound Description: Compound 6 is a potent and orally active dipeptidyl peptidase IV (DPP-4) inhibitor, showing promise as a potential treatment for type 2 diabetes. [] It demonstrates excellent selectivity, oral bioavailability, and in vivo efficacy in animal models. []
Relevance: Although structurally distinct from N-(4-Ethylphenyl)-4-(3-methylphenoxy)butanamide, Compound 6 shares a common structural motif: the butanamide group. [] While the substitutions and overall structures differ, the presence of this shared motif might indicate some similarities in their binding interactions or metabolic pathways.
N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide (Compound 1) and Analogues
Compound Description: Compound 1, a 4-(thiophen-2-yl)butanamide derivative, acts as a transient receptor potential vanilloid type-1 (TRPV1) channel agonist. [] It exhibits good efficacy compared to capsaicin and demonstrates a protective role against oxidative stress in keratinocytes and neuroblastoma cell lines. [] Further modifications of this compound led to the development of analogues with improved TRPV1-ligand binding properties and increased potency. [] For instance, introduction of a lipophilic iodine atom and a flat pyridine/benzene ring at the thiophene nucleus led to compounds with potent and selective TRPV1 agonist activity. []
Relevance: The 4-(thiophen-2-yl)butanamide core structure of Compound 1 and its analogues is structurally similar to the butanamide moiety in N-(4-Ethylphenyl)-4-(3-methylphenoxy)butanamide. [, ] This similarity suggests that modifications on the butanamide moiety could be explored to modulate the biological activity of N-(4-Ethylphenyl)-4-(3-methylphenoxy)butanamide.
N-(4-Butanoyl-3-hydroxyphenyl)butanamide
Compound Description: This compound was successfully synthesized via an intramolecular rearrangement of 3-(butanoylamino)phenyl butanoate. [] Its structure is characterized by intramolecular hydrogen bonding, contributing to the near coplanarity of the aromatic ring, amide group, and the carbonyl group of the butanoyl fragment. []
Relevance: The presence of the butanamide group in both N-(4-Butanoyl-3-hydroxyphenyl)butanamide and N-(4-Ethylphenyl)-4-(3-methylphenoxy)butanamide highlights a shared structural element. [] Despite differences in the remaining structures, this commonality could indicate similar chemical reactivity or potential for analogous synthetic modifications.
Compound Description: K284 acts as a CHI3L1-inhibiting compound and has demonstrated anti-inflammatory effects in neuroinflammation. [, ] Studies have shown that K284 can inhibit lung metastasis both in vitro and in vivo by preventing the binding of CHI3L1 to its receptor, interleukin-13 receptor subunit alpha-2 (IL-13Rα2). [] Moreover, K284 has been shown to reduce atopic dermatitis-like skin inflammation by inhibiting lactoferrin expression. []
Relevance: K284 shares the N-(4-ethylphenyl)butanamide moiety with N-(4-Ethylphenyl)-4-(3-methylphenoxy)butanamide. [, ] This structural similarity suggests a potential commonality in their pharmacological profiles and highlights the possibility of exploring similar biological targets for N-(4-Ethylphenyl)-4-(3-methylphenoxy)butanamide.
N-Hydroxy-4-(1H-indol-3-yl)butanamide (IBHA)
Compound Description: IBHA exhibits potent inhibitory activity against histone deacetylases HDAC2 and HDAC3. [] It demonstrates antiproliferative effects, particularly against hematologic cell lines (U937 and K562). [] Docking studies reveal its strong binding affinity to the active sites of HDAC2 and HDAC3. []
Relevance: IBHA and N-(4-Ethylphenyl)-4-(3-methylphenoxy)butanamide both incorporate a butanamide group in their structure. [] Although the overall structures differ significantly, the presence of this common motif could imply a possibility for analogous synthetic approaches or potential for similar pharmacological activities.
Compound Description: These compounds were identified through virtual screening as potential histone deacetylase (HDAC) inhibitors and HIV-1 latency-reversal agents (LRAs). [] They belong to a group of compounds that target latent viral reservoirs, which are not effectively addressed by current antiretroviral therapies. []
Relevance: Compounds 17 and 18 share the butanamide group with N-(4-Ethylphenyl)-4-(3-methylphenoxy)butanamide. [] This structural similarity might indicate a potential for exploring similar biological activities and therapeutic applications for the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.